molecular formula C7H15NO B13553694 rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol

Cat. No.: B13553694
M. Wt: 129.20 g/mol
InChI Key: SODIDXLDSFHMMZ-VQVTYTSYSA-N
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Description

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method is the catalytic hydrogenation of 2-amino-3-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-amino-3-methylcyclohexanone or 2-amino-3-methylcyclohexanal.

    Reduction: 2-amino-3-methylcyclohexane.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into stereochemistry and molecular recognition.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid
  • rac-(1R,2R,3S)-2-amino-2-methylcyclohexane-1,3-diol

Uniqueness

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S,2S,3R)-2-amino-3-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1

InChI Key

SODIDXLDSFHMMZ-VQVTYTSYSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1N)O

Canonical SMILES

CC1CCCC(C1N)O

Origin of Product

United States

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